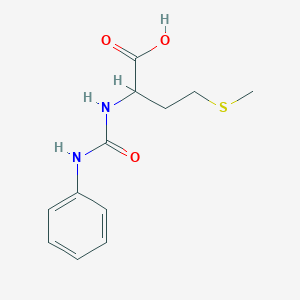
N-(anilinocarbonyl)(methyl)homocysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(anilinocarbonyl)(methyl)homocysteine is a useful research compound. Its molecular formula is C12H16N2O3S and its molecular weight is 268.33g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Neurotoxicity and Neuroprotection
Research indicates that homocysteine, a component of N-(anilinocarbonyl)(methyl)homocysteine, can exhibit neurotoxic effects through its interaction with the N-methyl-D-aspartate (NMDA) receptor. Elevated levels of homocysteine can lead to excitotoxicity, contributing to neuronal damage in conditions such as stroke and head trauma . Conversely, the compound may also have protective roles under certain conditions by modulating NMDA receptor activity, suggesting potential therapeutic avenues for neuroprotection in neurodegenerative diseases .
Antioxidant Properties
Homocysteine derivatives have been studied for their antioxidant capabilities. The presence of the anilinocarbonyl group may enhance the compound's ability to scavenge free radicals, thus providing a protective effect against oxidative stress-related cellular damage . This property is particularly relevant in the context of cardiovascular diseases and aging.
Cardiovascular Health
Elevated levels of homocysteine are associated with an increased risk of cardiovascular diseases. Research suggests that this compound could play a role in mitigating vascular injury through its effects on endothelial function and inflammation . By modifying homocysteine metabolism or its downstream effects, this compound may offer new strategies for managing hyperhomocysteinemia and related vascular conditions.
Cancer Research
The compound's structural characteristics may confer anticancer properties, particularly through mechanisms involving apoptosis and cell cycle regulation. Studies have shown that compounds similar to this compound can induce cell death in various cancer cell lines by promoting pro-apoptotic signaling pathways . This opens avenues for developing novel anticancer therapies targeting specific cancer types.
Homocysteinylation and Autoimmunity
Homocysteinylation refers to the modification of proteins by homocysteine, which can lead to the formation of neoantigens. These neoantigens may trigger autoimmune responses, contributing to conditions such as atherogenesis and cerebrovascular diseases . Understanding the role of this compound in these processes could provide insights into autoimmune mechanisms and potential therapeutic targets.
Interaction with Cellular Pathways
This compound may interact with various cellular signaling pathways involved in inflammation and apoptosis. Its effects on lysyl oxidase activity suggest a role in collagen cross-linking and tissue repair processes, which are critical in wound healing and fibrosis .
Case Studies and Research Findings
属性
分子式 |
C12H16N2O3S |
|---|---|
分子量 |
268.33g/mol |
IUPAC 名称 |
4-methylsulfanyl-2-(phenylcarbamoylamino)butanoic acid |
InChI |
InChI=1S/C12H16N2O3S/c1-18-8-7-10(11(15)16)14-12(17)13-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,15,16)(H2,13,14,17) |
InChI 键 |
HQLHNJUMHYRCJL-UHFFFAOYSA-N |
SMILES |
CSCCC(C(=O)O)NC(=O)NC1=CC=CC=C1 |
规范 SMILES |
CSCCC(C(=O)O)NC(=O)NC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















